N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide
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Overview
Description
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide is a compound that features a combination of thiazole, pyrrolidine, and nicotinamide moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Compounds with similar structures have been evaluated for anticonvulsant activity .
Mode of Action
It’s worth noting that similar compounds have shown activity in seizure models, suggesting a potential interaction with neural pathways .
Biochemical Pathways
Related compounds have been shown to affect neural pathways, suggesting a potential impact on neurotransmission .
Pharmacokinetics
Similar compounds have been evaluated for neurotoxicity, suggesting a potential impact on bioavailability .
Result of Action
Related compounds have shown anticonvulsant activity, suggesting a potential impact on neural activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of amino acids or through the reduction of pyrroles.
Coupling Reactions: The thiazole and pyrrolidine moieties are then coupled using a suitable linker, such as a methylene bridge, under basic conditions.
Nicotinamide Attachment: Finally, the nicotinamide group is introduced through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidine ring can be reduced to form more saturated derivatives.
Substitution: The nicotinamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiazole ring.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant, anti-inflammatory, and anticancer agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles.
Pyrrolidine Derivatives: Compounds such as pyrrolidinones and isoindolinediones.
Uniqueness
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)nicotinamide is unique due to its combination of thiazole, pyrrolidine, and nicotinamide moieties, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-13(11-3-1-5-15-9-11)17-10-12-4-2-7-18(12)14-16-6-8-20-14/h1,3,5-6,8-9,12H,2,4,7,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDJASXQUQNMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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